molecular formula C19H15ClN2O3 B2576191 Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate CAS No. 341927-74-0

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate

Cat. No.: B2576191
CAS No.: 341927-74-0
M. Wt: 354.79
InChI Key: UCNLAFXMURUZOU-UHFFFAOYSA-N
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Description

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a (Z)-configured enoyl cyanide group and a 4-chlorophenyl moiety.

Crystallographic studies of related compounds () highlight the importance of hydrogen bonding networks in stabilizing molecular conformations, which may influence solubility and melting points . The compound’s electron-withdrawing cyano and chlorophenyl groups likely enhance its dipole moment, affecting reactivity in subsequent chemical transformations.

Properties

IUPAC Name

ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-25-19(24)14-5-9-17(10-6-14)22-18(23)15(12-21)11-13-3-7-16(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNLAFXMURUZOU-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl 4-aminobenzoate.

    Knoevenagel Condensation: 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate 3-(4-chlorophenyl)-2-cyanoprop-2-enal.

    Amidation: The intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and synthesis routes of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate with similar compounds from the evidence:

Compound Name Substituents/Functional Groups Synthesis Method Key References
This compound (Target) 4-Chlorophenyl, cyano, enoyl amino benzoate Likely condensation of enoyl cyanide with ethyl 4-aminobenzoate (hypothesized) N/A
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate Methoxyamino instead of benzoate amino group Reaction of lithium acetylacetonate with (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 2,4-Difluorophenylamino substituent Not explicitly detailed; likely nucleophilic substitution
Ethyl 4-[(Z)-hexafluoro-3-penten-2-ylidene]amino] benzoate (Compound 14) Hexafluorinated pentenylidene chain Homologation using CH2I2 and MeLi-LiBr complex
I-6501, I-6502 () Isoxazolylamino pentylthio/pentyloxy groups Multi-step alkylation/amination

Crystallographic and Hydrogen Bonding Analysis

  • Target Compound vs. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (): The methoxyamino analog () forms intermolecular N–H···O hydrogen bonds between the methoxyamino and carbonyl groups, creating a dimeric structure.
  • Comparison with (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (): The difluorophenyl substituent introduces steric and electronic effects, reducing hydrogen bonding propensity compared to the cyano group in the target compound. Fluorine’s electronegativity may also enhance lipophilicity, impacting solubility .

Physicochemical Properties (Inferred)

  • Solubility: The cyano group in the target compound may reduce solubility in polar solvents compared to the methoxyamino analog (), while fluorinated analogs () exhibit higher lipid solubility.
  • Thermal Stability: Stronger hydrogen bonding in the target compound (due to the benzoate amino group) could result in higher melting points than derivatives with bulkier substituents (e.g., I-6501 in ) .

Biological Activity

Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate, often referred to as a derivative of ethyl cyanoacrylate, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.

  • Molecular Formula : C19H17ClN2O3
  • Molecular Weight : 388.87 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N

The exact mechanism of action for this compound remains partially elucidated. However, several hypotheses suggest that it may interact with biological targets through:

  • Non-Covalent Interactions : Including hydrogen bonding and van der Waals forces.
  • Biochemical Pathways : It is suggested that the compound may interfere with pathways involving similar structures or functional groups, potentially affecting cellular processes related to cancer and viral infections.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Mechanistic Insights : Research suggests that these compounds may induce oxidative stress in cancer cells, leading to cell death while sparing normal cells .

Antiviral Activity

There is emerging evidence supporting the potential antiviral activity of this compound:

  • Viral Replication Inhibition : Some studies have shown that similar compounds can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes or interfering with viral entry into host cells .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of cyanoacrylate derivatives, including this compound. The results showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 µM, suggesting strong anticancer potential .
  • Antiviral Screening :
    • In a screening assay for antiviral activity, researchers tested various derivatives against the influenza virus. This compound displayed notable inhibition of viral replication, with an IC50 value indicating effective antiviral properties at micromolar concentrations.

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